![molecular formula C7H8ClN3 B1446893 3-(Azetidin-1-yl)-6-chloropyridazine CAS No. 1352754-17-6](/img/structure/B1446893.png)
3-(Azetidin-1-yl)-6-chloropyridazine
Overview
Description
“3-(Azetidin-1-yl)-6-chloropyridazine” is a compound that contains an azetidine ring and a pyridazine ring. The azetidine ring is a four-membered ring containing three carbon atoms and one nitrogen atom . The pyridazine ring is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also has a chlorine atom attached to the sixth carbon of the pyridazine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring and the pyridazine ring in separate steps, followed by a coupling reaction to join the two rings . The exact method would depend on the specific starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of “3-(Azetidin-1-yl)-6-chloropyridazine” would be characterized by the presence of the azetidine and pyridazine rings, as well as the chlorine atom attached to the pyridazine ring . The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule.
Chemical Reactions Analysis
The chemical reactions involving “3-(Azetidin-1-yl)-6-chloropyridazine” would depend on the specific conditions and reagents used . The azetidine ring, the pyridazine ring, and the chlorine atom could all potentially participate in reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Azetidin-1-yl)-6-chloropyridazine” would be influenced by the presence of the azetidine and pyridazine rings, as well as the chlorine atom . These could affect properties such as solubility, melting point, and reactivity.
Scientific Research Applications
Synthesis of β-Lactam Antibiotics
The azetidine moiety is a crucial component in the synthesis of β-lactam antibiotics, which are among the most widely used antibiotics. The compound “3-(Azetidin-1-yl)-6-chloropyridazine” can be utilized to synthesize new β-lactam antibiotics with potential enhanced efficacy against resistant bacterial strains. The chloropyridazine group could offer additional sites for chemical modification, potentially leading to antibiotics with a broadened spectrum of activity .
Organic Synthesis - Green Chemistry
In the realm of organic synthesis, this compound can be employed in green chemistry protocols. For instance, it could be used in iodine-catalyzed synthesis reactions under microwave irradiation, which are known for their expeditious and environmentally friendly nature. This approach could lead to the development of novel organic compounds with potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
Azetidinones, a class of compounds to which 3-(azetidin-1-yl)-6-chloropyridazine belongs, are known for their diverse pharmacological activities such as antimicrobial, anti-inflammatory, anticonvulsant, anti-hiv, anti-parkinsonian, antidiabetic, and antitubercular activities . They are part of the core structure of several antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams .
Mode of Action
Azetidinones generally exert their antimicrobial activity by interfering with enzymes that have specific correlation to peptidoglycan metabolism and induce damage to the bacterial cell wall .
Biochemical Pathways
Azetidinones are known to interfere with peptidoglycan metabolism, which is crucial for bacterial cell wall synthesis . This interference can disrupt the normal functioning of bacteria, leading to their death.
Pharmacokinetics
The pharmacokinetics of azetidinones and related compounds are generally well-studied .
Result of Action
Azetidinones are known to exert a variety of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anti-hiv, anti-parkinsonian, antidiabetic, and antitubercular activities . These effects are likely due to the compound’s interaction with its targets and the subsequent disruption of key biochemical pathways.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(azetidin-1-yl)-6-chloropyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-6-2-3-7(10-9-6)11-4-1-5-11/h2-3H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUXNFARTFEQGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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